3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester
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Overview
Description
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester is an intriguing compound with a diverse range of potential applications in scientific research. With unique structural features, it presents interesting opportunities for synthetic chemists, biologists, and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester involves multi-step reactions. One of the common methods involves starting from commercially available precursors such as azepane, phenyl isocyanate, and ethyl acrylate. The key steps usually involve:
Sulfonylation of azepane using sulfonyl chloride.
Coupling the sulfonylated azepane with phenyl isocyanate to form the corresponding urea.
Finally, reacting the urea derivative with ethyl acrylate under basic conditions to form the target compound.
Industrial Production Methods: : Industrial production methods would typically follow a similar synthetic route but on a larger scale, often optimized for yield, purity, and cost-effectiveness. These methods might involve continuous flow reactions and the use of automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : Reduction could potentially occur at the phenylcarbamoyl group.
Substitution: : Nucleophilic substitution reactions are possible, especially at the ethyl ester group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Base-catalyzed conditions using sodium methoxide or similar reagents.
Major Products
Oxidation: : Sulfoxides or sulfones as major products.
Reduction: : Corresponding amine or hydrocarbon derivatives.
Substitution: : Derivatives where the ethyl ester has been replaced by various nucleophiles.
Scientific Research Applications
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester has significant potential in various scientific fields:
Chemistry
Used as an intermediate in organic synthesis.
Acts as a precursor for more complex molecules.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Investigated for its pharmacological properties, potentially as an anti-inflammatory or antimicrobial agent.
Industry
Used in the production of specialty chemicals.
May be explored as a component in advanced materials or coatings.
Mechanism of Action
The mechanism by which 3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester exerts its effects largely depends on its specific application:
Enzyme Inhibition: : The sulfonyl and carbamoyl groups can interact with active sites of enzymes, blocking their activity.
Molecular Targets: : Can target specific proteins or enzymes, modulating their function.
Pathways Involved: : Often involves pathways related to inflammatory responses or microbial growth inhibition.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Azepane-1-sulfonyl)-phenylcarbamoyl]-acrylic acid methyl ester.
3-[4-(Morpholine-1-sulfonyl)-phenylcarbamoyl]-acrylic acid ethyl ester.
Uniqueness
The azepane ring provides distinct steric and electronic properties compared to other cyclic systems like morpholine.
The presence of both sulfonyl and carbamoyl groups in a single molecule offers unique reactivity and interaction potentials.
By focusing on its distinctive structural components and the reactions it undergoes, we can appreciate how this compound distinguishes itself from similar entities. That wraps up your requested detailed article! Anything you want me to dive deeper into?
Properties
CAS No. |
315248-95-4 |
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Molecular Formula |
C18H24N2O5S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)12-11-17(21)19-15-7-9-16(10-8-15)26(23,24)20-13-5-3-4-6-14-20/h7-12H,2-6,13-14H2,1H3,(H,19,21) |
InChI Key |
NMSLUOCQLYNUMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 |
solubility |
not available |
Origin of Product |
United States |
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